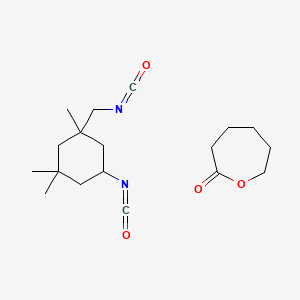
5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane;oxepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane;oxepan-2-one is a compound known for its significant role in the production of polyurethane products. It is also referred to as isophorone diisocyanate, a cycloaliphatic diisocyanate with a molecular formula of C₁₂H₁₈N₂O₂ and a molecular weight of 222.28 g/mol . This compound is primarily used as a curing agent in the preparation of high-performance coatings, adhesives, sealants, and elastomers .
Preparation Methods
The synthesis of 5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane involves the phosgenation of isophorone diamine. The reaction typically occurs under controlled conditions to ensure the formation of the desired diisocyanate. Industrial production methods often involve the use of phosgene gas in a solvent medium, followed by purification steps to obtain the final product .
Chemical Reactions Analysis
5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane undergoes various chemical reactions, including:
Addition Reactions: It reacts with alcohols to form urethanes and with amines to form ureas.
Polymerization: It is used in the production of polyurethane resins and elastomers.
Substitution Reactions: It can react with water to form polyureas.
Common reagents used in these reactions include alcohols, amines, and water. The major products formed from these reactions are polyurethanes, polyureas, and other polymeric materials .
Scientific Research Applications
5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of polyurethane resins and elastomers.
Biology: It is utilized in the preparation of medical devices and sports equipment.
Medicine: It is involved in the development of drug delivery systems and biocompatible materials.
Mechanism of Action
The mechanism of action of 5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane involves the formation of -NCO linkages with hydroxyl or amine groups. This reaction leads to the formation of urethane or urea linkages, respectively. The molecular targets include hydroxyl-bearing compounds, and the pathways involved are primarily addition and polymerization reactions .
Comparison with Similar Compounds
5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane is unique due to its cycloaliphatic structure, which provides enhanced UV resistance and mechanical properties. Similar compounds include:
Hexamethylene diisocyanate: Another aliphatic diisocyanate used in polyurethane production.
Toluene diisocyanate: An aromatic diisocyanate used in flexible foam production.
Methylenediphenyl diisocyanate: Used in the production of rigid foams and elastomers.
These compounds differ in their chemical structure and specific applications, with 5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane being particularly valued for its UV resistance and mechanical strength .
Properties
CAS No. |
58675-12-0 |
|---|---|
Molecular Formula |
C18H28N2O4 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane;oxepan-2-one |
InChI |
InChI=1S/C12H18N2O2.C6H10O2/c1-11(2)4-10(14-9-16)5-12(3,6-11)7-13-8-15;7-6-4-2-1-3-5-8-6/h10H,4-7H2,1-3H3;1-5H2 |
InChI Key |
ZYXKGBNFYKDXJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(C1)(C)CN=C=O)N=C=O)C.C1CCC(=O)OCC1 |
Related CAS |
58675-12-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















